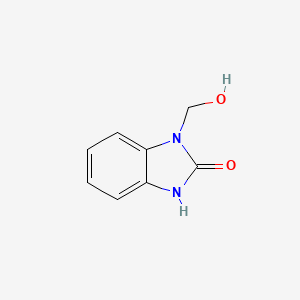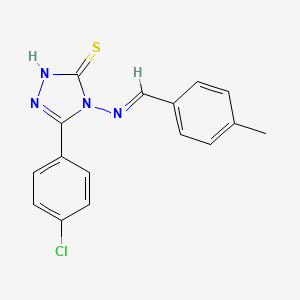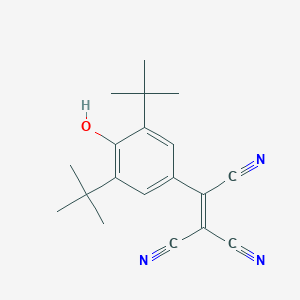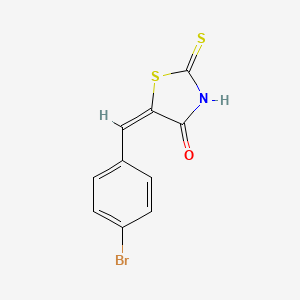![molecular formula C15H14N2O2 B11997647 {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone CAS No. 22001-32-7](/img/structure/B11997647.png)
{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone is an organic compound characterized by its complex structure, which includes both aromatic and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone typically involves the reaction of diphenylmethanone with hydroxylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize efficiency. This includes the use of continuous flow reactors, automated temperature control systems, and high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or oxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0°C to 25°C.
Substitution: Various nucleophiles such as halides or amines; reaction temperature around 25°C to 50°C.
Major Products
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzylideneaniline: Similar structure but lacks the oxy and methylamino groups.
Diphenylmethanone oxime: Contains the oxime group but lacks the methylamino group.
N-Methylbenzylideneaniline: Contains the methylamino group but lacks the oxy group.
Uniqueness
{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone is unique due to the presence of both oxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
22001-32-7 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(benzhydrylideneamino) N-methylcarbamate |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(18)19-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,18) |
Clave InChI |
AFXCGMIVAMDFOR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)

![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)


![2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)

